N-Oxalylglycine

概要

説明

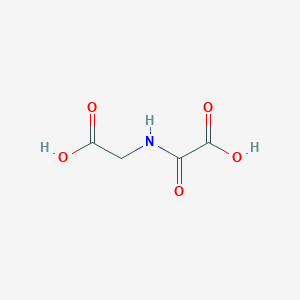

N-Oxalylglycine (NOG) is a competitive inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, a family of enzymes critical in processes such as hypoxia sensing, collagen biosynthesis, and epigenetic regulation . Structurally, NOG mimics 2OG by chelating the active-site Fe(II) ion via its oxalyl and glycine moieties, thereby blocking substrate binding . Its broad-spectrum inhibition has made it a valuable tool in studying enzymes like prolyl hydroxylases (PHDs), Jumonji C (JmjC) histone demethylases (KDMs), and fat mass and obesity-associated protein (FTO) . However, its high polarity and lack of selectivity limit therapeutic applications .

準備方法

N-Oxalylglycine can be synthesized through the reaction of glycine with oxalic acid. The synthetic route involves the following steps :

Reaction of Glycine with Oxalic Acid: Glycine reacts with oxalic acid in the presence of a dehydrating agent to form this compound.

Purification: The crude product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

N-オキサリルグリシンは、次のようなさまざまな化学反応を起こします。

酸化: シュウ酸とグリシンを生成するよう酸化できます。

還元: 還元反応により、前駆体化合物に戻すことができます。

置換: オキサリル基が他の官能基で置換される置換反応を起こすことができます。

これらの反応で用いられる一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応を促進する触媒などがあります。 これらの反応から生成される主な生成物は、シュウ酸、グリシン、およびN-オキサリルグリシンの置換誘導体です 。

科学的研究の応用

Inhibition of Prolyl Hydroxylases

Mechanism of Action:

NOG functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a vital role in regulating the stability of Hypoxia-Inducible Factor 1α (HIF1α). By inhibiting these enzymes, NOG stabilizes HIF1α, leading to enhanced hypoxic responses in cells. This mechanism is particularly relevant in conditions such as ischemia, anemia, and various inflammatory diseases .

Case Study:

In a study investigating the effects of NOG on cellular metabolism, researchers utilized dimethyl-oxalylglycine (DMOG), a cell-permeable prodrug of NOG. The results demonstrated that DMOG treatment led to increased intracellular concentrations of NOG, which inhibited glutaminolysis and induced cytotoxicity in cancer cell lines. The study highlighted the potential therapeutic benefits of using NOG derivatives to manipulate hypoxic signaling pathways .

Role in Gene Expression Regulation

Biological Significance:

NOG has been identified as a natural product that can regulate gene expression by inhibiting 2-oxoglutarate-dependent oxygenases. This regulation has implications for various biological processes, including epigenetic modifications and cellular responses to environmental changes .

Research Findings:

In experiments conducted on plant systems, NOG was found to modulate gene expression associated with stress responses, suggesting its utility in agricultural biotechnology for enhancing crop resilience under adverse conditions .

Therapeutic Angiogenesis

Innovative Applications:

Recent studies have explored the potential of NOG-conjugated macromolecules for therapeutic angiogenesis. For instance, NOG was conjugated with hyaluronic acid to create a prodrug that activates endothelial cells through the HIF-1 signaling pathway. This approach demonstrated enhanced tubulogenesis and pro-angiogenic signaling in human umbilical vein endothelial cells (HUVECs), indicating its potential in treating ischemic diseases .

Experimental Results:

The application of HA-NOG showed significant improvements in endothelial cell polarization and tubule formation compared to controls. This underscores the therapeutic promise of NOG in promoting vascularization in damaged tissues .

Cancer Therapy

Targeting IDH Mutants:

NOG has shown efficacy as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes commonly found in various cancers. It competes with 2-oxoglutarate at the active site, effectively inhibiting IDH variants associated with tumorigenesis .

Clinical Relevance:

In a screening study involving multiple small molecules for IDH inhibition, NOG was identified as a potent inhibitor across different cancer-associated IDH variants. This positions NOG as a promising candidate for further development in targeted cancer therapies .

Metabolic Studies

Cellular Metabolism Insights:

NOG's influence on cellular metabolism has been extensively studied using mass spectrometry and nuclear magnetic resonance techniques. These studies revealed that NOG alters metabolic pathways by inhibiting key enzymes involved in the tricarboxylic acid cycle and glutaminolysis, providing insights into its role as a metabolic modulator .

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Inhibition of PHDs | Stabilizes HIF1α | Enhances hypoxic responses; potential for treating ischemia |

| Gene Expression Regulation | Inhibits 2-oxoglutarate oxygenases | Modulates stress response genes in plants |

| Therapeutic Angiogenesis | Activates endothelial cells | Promotes tubule formation; enhances vascularization |

| Cancer Therapy | Inhibits mutant IDH enzymes | Potent inhibitor across various cancer types |

| Metabolic Studies | Alters TCA cycle and glutaminolysis | Provides insights into metabolic modulation |

作用機序

N-オキサリルグリシンは、α-ケトグルタル酸依存性酵素を阻害することによって作用します。 ヒドロキシル化プロセスの最初の段階を模倣しますが、ヒドロキシル化自体は開始しません 。 この阻害は、低酸素誘導因子経路やクロマチン修飾プロセスなど、さまざまな分子標的と経路に影響を与えます 。

6. 類似の化合物との比較

N-オキサリルグリシンは、α-ケトグルタル酸依存性酵素の特異的な阻害によってユニークです。類似の化合物には以下のようなものがあります。

- N-アセチルグリシンアミド

- グリシルグリシン

- オキサリルジアミノプロピオン酸

類似化合物との比較

Comparison with Structural and Functional Analogues

Inhibitory Activity and Structural Analogues

NOG is often compared to synthetic and natural 2OG mimetics. Key analogues include:

Key Findings :

- Structural Binding: NOG’s bidentate Fe(II) chelation confers stronger binding than monodentate analogues like prohexadione . Crystal structures show NOG adopts a planar conformation in PHDs but a twisted pose in FTO, influencing inhibitor specificity .

- Enzyme Specificity: Pyridine-2,4-dicarboxylate derivatives exhibit higher selectivity for JMJD5 over FTO compared to NOG .

- Prodrug Efficacy: DMOG, a cell-permeable NOG prodrug, is rapidly hydrolyzed to NOG but causes cytotoxicity via glutaminolysis inhibition, a limitation addressed by newer MCT2-targeted analogues .

Selectivity and Off-Target Effects

NOG’s lack of selectivity arises from its ability to inhibit multiple Fe(II)/2OG enzymes, including collagen prolyl-4-hydroxylases (CP4Hs) and HIF hydroxylases . In contrast:

- Daprodustat : A clinically approved PHD inhibitor, shows higher selectivity for HIF hydroxylases over JMJD5 (IC50: 1.2 µM vs. 12.4 µM) .

- Isoquinoline-glycine hybrids: Designed to fuse NOG and pyridine scaffolds, these compounds exhibit nanomolar potency for CP4Hs but suffer from cytotoxicity .

Pharmacokinetics and Stability

- NOG: High polarity limits cellular uptake unless administered as prodrugs (e.g., DMOG) .

- MCT2-Targeted Analogues : Derivatives like ethyl-MOG show improved stability and reduced glutaminase inhibition, uncoupling PHD inhibition from cytotoxicity .

Research and Therapeutic Implications

- Epigenetic Studies: NOG remains a cornerstone in JmjC KDM inhibition, with studies confirming its utility in trapping demethylases in crystallography .

- Cancer Therapy: While NOG’s broad inhibition limits direct use, derivatives like 5-substituted pyridines offer promise for selective KDM targeting .

- Fibrosis and Anemia: Early CP4H inhibitors like NOG inspired selective HIF stabilizers (e.g., vadadustat), which avoid NOG’s off-target effects .

生物活性

N-Oxalylglycine (NOG) is a synthetic compound that has garnered significant attention in biochemical research due to its role as a broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

NOG is structurally related to α-ketoglutarate (αKG), a key metabolite involved in various cellular processes, including energy metabolism and signaling pathways. NOG functions primarily as an inhibitor of prolyl hydroxylases (PHDs) and other αKG-dependent enzymes, thereby influencing hypoxic signaling and epigenetic regulation.

NOG inhibits PHDs by competing with αKG for binding sites. This inhibition stabilizes hypoxia-inducible factor 1-alpha (HIF1α), which plays a critical role in cellular responses to low oxygen levels. The stabilization of HIF1α has implications for conditions such as ischemia, anemia, and cancer.

Key Mechanisms:

- Inhibition of PHDs : NOG disrupts the hydroxylation process that regulates HIF1α degradation.

- Regulation of Gene Expression : By inhibiting 2OG-dependent oxygenases, NOG can modulate gene expression linked to metabolism and stress responses .

Research Findings

Recent studies have elucidated the pharmacological properties and biological effects of NOG. Below are summarized findings from significant research:

Table 1: Biological Effects of this compound

Case Studies

-

Hypoxic Response in Cancer Cells :

- Objective : To evaluate the effects of NOG on cancer cell viability under hypoxic conditions.

- Findings : NOG treatment resulted in increased HIF1α levels and enhanced survival rates of cells exposed to low oxygen environments. This suggests that NOG may be beneficial in enhancing the resilience of certain cell types during hypoxic stress .

- Metabolic Regulation :

Pharmacokinetics and Stability

The pharmacokinetic profile of NOG is crucial for its application in therapeutic settings. Research indicates that NOG has a short half-life in vivo, necessitating the development of more stable analogues such as dimethyl-oxalylglycine (DMOG), which can convert to NOG within cells.

Table 2: Pharmacokinetic Properties

特性

IUPAC Name |

2-(carboxymethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMZLRFONYSTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200601 | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-39-5 | |

| Record name | N-Oxalylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OXALYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYCARBONYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。